Distearoylphosphatidylcholine

説明

Significance of 1,2-Distearoyllecithin (B46655) as a Phospholipid Model System

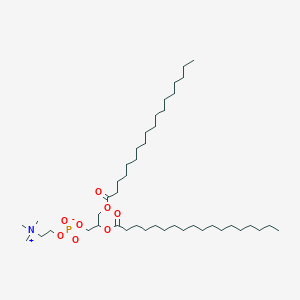

DSPC's importance as a phospholipid model system stems from its defined and reproducible characteristics. Composed of a glycerol (B35011) backbone, two saturated 18-carbon stearic acid chains, and a phosphocholine (B91661) headgroup, its structure allows for the formation of stable and well-organized lipid bilayers. pubcompare.aichemicalbook.com This predictability is crucial for researchers seeking to understand the fundamental principles of membrane structure and function without the complexities of natural biological membranes, which contain a heterogeneous mixture of lipids.

In research, DSPC is frequently used to construct liposomes, which are artificially prepared vesicles consisting of a lipid bilayer. gaacademy.org These liposomes serve as simplified models to investigate various cellular processes. The controlled composition of DSPC liposomes allows scientists to systematically study the influence of specific factors, such as the introduction of other lipids or proteins, on membrane properties. gaacademy.orgnih.gov For instance, studies have utilized DSPC-containing monolayers to examine the interaction of DNA with lipid membranes in the presence of calcium, shedding light on lipid-based drug delivery systems. rsc.org

The physical state of DSPC bilayers is also a key factor in its utility. Due to its long, saturated acyl chains, DSPC has a relatively high phase transition temperature (Tm), meaning it exists in a more ordered, gel-like state at physiological temperatures. universiteitleiden.nl This property is often exploited in studies investigating the effects of membrane rigidity and fluidity on the function of membrane-associated proteins and the permeability of the membrane to various molecules. universiteitleiden.nl

Key Properties of 1,2-Distearoyllecithin (DSPC):

| Property | Value |

| Chemical Formula | C44H88NO8P |

| Molecular Weight | 790.16 g/mol |

| Acyl Chains | Two 18:0 (stearic acid) chains |

| Headgroup | Phosphocholine |

This table summarizes key properties of DSPC.

Role in Biological Membrane Mimicry

The ability of 1,2-Distearoyllecithin to form stable bilayers makes it an excellent tool for mimicking biological membranes. smolecule.com These artificial membranes provide a platform to study complex biological phenomena in a simplified and controlled environment. koreascience.kr Researchers can incorporate specific proteins or other molecules into DSPC bilayers to investigate their interactions and functions in a membrane context. nih.govnih.govnih.gov

One of the most significant applications of DSPC in membrane mimicry is in the development of drug delivery systems. chemicalbook.comsmolecule.com Liposomes formulated with DSPC can encapsulate therapeutic agents, protecting them from degradation in the body and facilitating their delivery to target cells. chemicalbook.com The composition of these liposomes, including the use of DSPC, can be tailored to control the release characteristics of the encapsulated drug. conicet.gov.ar For example, the rigidity imparted by DSPC can influence the stability and drug retention of the liposome (B1194612). universiteitleiden.nl

Furthermore, DSPC-based model membranes are instrumental in studying the mechanisms of how various substances interact with cell membranes. For example, research has explored the interaction of nanoparticles and polymers with DSPC monolayers to understand their potential effects on cell function and to design safer and more effective nanomedicines. nih.govnih.gov These studies provide valuable insights into the fundamental processes of cellular uptake and membrane disruption.

Research Applications of DSPC in Membrane Mimicry:

| Research Area | Application of DSPC Model Membranes |

| Drug Delivery | Encapsulation and controlled release of therapeutic agents. chemicalbook.comconicet.gov.ar |

| Membrane Protein Studies | Reconstitution of membrane proteins to study their function and structure. nih.gov |

| Nanotoxicology | Investigating the interaction of nanoparticles with cell membranes. nih.gov |

| Biophysics | Studying the physical properties of lipid bilayers, such as fluidity and permeability. universiteitleiden.nlnih.gov |

This table highlights various research applications of DSPC in mimicking biological membranes.

Historical Context and Evolution of Phospholipid Research

The story of 1,2-Distearoyllecithin is deeply intertwined with the broader history of phospholipid research. The journey began in the mid-19th century with the isolation of a phosphorus-containing lipid from egg yolk by French chemist Théodore Gobley, who named it "lecithin" from the Greek word for egg yolk, "lekithos". nih.govsoyinfocenter.comwikipedia.org This marked the initial discovery of the class of molecules now known as phosphoglycerolipids. nih.gov

Early research focused on identifying the basic components of these lipids. By the late 1800s, it was established that lecithin (B1663433) contained phosphoric acid, glycerol, fatty acids, and a nitrogen-containing base, later identified as choline (B1196258). nih.gov A significant step forward came with the work of Johann Ludwig Wilhelm Thudichum, who differentiated between lecithin (soluble in alcohol) and "cephalin" (insoluble in alcohol) from brain tissue. nih.gov

The 20th century witnessed a paradigm shift in the understanding of phospholipids (B1166683) with the proposal of the "fluid mosaic model" by Singer and Nicolson in 1972. nih.gov This model conceptualized biological membranes as fluid, two-dimensional lipid bilayers with embedded proteins, revolutionizing the field of membrane biology. nih.gov

The advent of sophisticated analytical techniques, such as NMR spectroscopy in the 1980s, further propelled phospholipid research, allowing for in-depth studies of their metabolism and role in various diseases. fupress.netresearchgate.net This era also saw the rise of synthetic phospholipids like DSPC, which offered researchers unprecedented control over their model systems. The ability to synthesize phospholipids with specific fatty acid compositions and headgroups has been instrumental in dissecting the complex structure-function relationships of biological membranes. pubcompare.aiphospholipid-research-center.com Today, the legacy of early lecithin discoveries continues to influence modern research, with compounds like 1,2-Distearoyllecithin serving as indispensable tools in the ongoing exploration of life's fundamental processes.

Timeline of Key Discoveries in Phospholipid Research:

| Year | Discovery | Researcher(s) |

| 1846 | Isolation of "lecithin" from egg yolk. nih.gov | Théodore Gobley |

| 1874 | Elucidation of the complete chemical formula of phosphatidylcholine. wikipedia.org | Théodore Gobley |

| 1884 | Differentiation of lecithin and cephalin (B164500) from brain tissue. nih.gov | Johann Ludwig Wilhelm Thudichum |

| 1972 | Proposal of the "fluid mosaic model" of biological membranes. nih.gov | S.J. Singer and G.L. Nicolson |

| 1980s | Increased use of NMR spectroscopy for in-depth phospholipid studies. fupress.netresearchgate.net | Multiple Researchers |

This table outlines significant milestones in the history of phospholipid research.

Structure

2D Structure

特性

IUPAC Name |

2,3-di(octadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H88NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h42H,6-41H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRJAVPSFFCBXDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H88NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20963380 | |

| Record name | 1,2-Distearoyllecithin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20963380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

790.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4539-70-2, 97281-48-6 | |

| Record name | Distearoylphosphatidylcholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4539-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Distearoyllecithin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004539702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrogenated soybean phosphatidylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097281486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Distearoyllecithin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14099 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,2-Distearoyllecithin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20963380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphatidylcholines, soya, hydrogenated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.096.816 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISTEAROYLPHOSPHATIDYLCHOLINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EAG959U971 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biophysical Characterization of 1,2 Distearoyllecithin Systems

Membrane Structure and Organization

1,2-Distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), a fully saturated phospholipid with two 18-carbon acyl chains, is a fundamental component in the study of lipid bilayers and is widely utilized in liposomal drug delivery systems. crodapharma.comdrugbank.com Its well-defined biophysical properties, particularly its high phase transition temperature, make it an excellent model for investigating membrane structure, stability, and dynamics. crodapharma.com

Bilayer Architecture and Stability

DSPC molecules spontaneously self-assemble in aqueous environments to form lamellar bilayer structures, a fundamental architecture of all biological membranes. icm.edu.pl The stability of the DSPC bilayer is primarily driven by the hydrophobic effect, which sequesters the long, saturated stearoyl chains away from water, and the polar interactions of the phosphocholine (B91661) headgroups with the surrounding aqueous phase. wdh.ac.id This arrangement results in a robust and stable bilayer structure. biorxiv.org

The thickness of the DSPC bilayer is a key structural parameter. In the fluid phase, the thickness of saturated lipid bilayers generally increases with the length of the acyl chains. pnas.org For DSPC, the bilayer thickness is greater than that of phospholipids (B1166683) with shorter chains, such as 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC). pnas.orgacs.org Molecular dynamics simulations have shown that the membrane thickness of DSPC is influenced by the packing of its acyl chains. acs.org The inclusion of other molecules, like cholesterol, can further modulate the bilayer's thickness, generally leading to an increase in planar bilayers as cholesterol concentration rises. biorxiv.org

Headgroup and Acyl Chain Conformation

In the gel phase, which exists below the main phase transition temperature, the stearoyl acyl chains of DSPC are in a highly ordered, all-trans conformation. This leads to dense packing of the lipid tails. acs.org This ordered state is characteristic of the lamellar gel (Lβ') phase. nih.gov Above the main transition temperature, in the liquid-crystalline (Lα) phase, the acyl chains become disordered with the introduction of gauche conformations, leading to increased fluidity and a decrease in bilayer thickness. icm.edu.plbiorxiv.org

The conformation of the acyl chains is also sensitive to the presence of other molecules. For instance, the inclusion of a zwitterionic surfactant can introduce conformational disorder, increasing the librational freedom of the acyl chains in the central region of the bilayer. icm.edu.pl Studies combining X-ray reflectivity and grazing incidence X-ray diffraction on monolayers have shown that the lipid environment impacts the conformation of associated molecules, and in turn, molecules like globotriaosylceramide can condense the packing of DSPC, resulting in a smaller area per molecule than predicted by ideal mixing. nih.gov

Asymmetry in Lipid Bilayers

Biological membranes exhibit compositional asymmetry between their two leaflets, a feature crucial for many cellular functions. mpg.demdpi.com Model systems using DSPC have been employed to understand the biophysical consequences of this asymmetry. Asymmetric bilayers can be prepared where one leaflet has a different lipid composition than the other. nih.gov

The dynamics of lipid movement between leaflets, known as flip-flop, is a key aspect of maintaining or dissipating asymmetry. Studies using sum-frequency vibrational spectroscopy (SFVS) have directly measured the intrinsic rate of DSPC flip-flop in asymmetrically prepared planar supported lipid bilayers. nih.gov This technique allows for the analysis of the kinetic parameters of this slow process, providing insight into the energy barrier for the transmembrane migration of phospholipids. nih.gov

Thermotropic Phase Behavior and Transitions

The thermotropic phase behavior of 1,2-distearoyllecithin (B46655) is a well-characterized phenomenon involving transitions between different physical states as a function of temperature. These transitions are fundamental to the structural and functional properties of DSPC-containing membranes.

Gel and Liquid-Crystalline Phases

Fully hydrated DSPC bilayers exhibit two main thermotropic phase transitions. icm.edu.pl As the temperature is increased, DSPC transitions from a lamellar gel (Lβ') phase to a ripple gel (Pβ') phase at the pretransition temperature (Tₚ), and subsequently to a liquid-crystalline (Lα) phase at the main phase transition temperature (Tₘ). icm.edu.plnih.gov

Gel Phases (Lβ' and Pβ'): Below the main transition temperature, DSPC exists in a gel state where the hydrocarbon chains are highly ordered and in an all-trans configuration, resulting in a tightly packed and relatively rigid bilayer. nih.govnih.gov The Lβ' phase is characterized by tilted acyl chains. The ripple phase (Pβ') is an intermediate phase with a periodic, undulated surface structure. nih.govcore.ac.uk

Liquid-Crystalline Phase (Lα): Above the main transition temperature (around 55°C), the bilayer enters the liquid-crystalline or fluid phase. crodapharma.com In this state, the acyl chains become disordered due to the presence of gauche rotational isomers, leading to increased lateral mobility of the lipid molecules and a decrease in the bilayer thickness. icm.edu.plbiorxiv.org

The precise transition temperatures can be influenced by factors such as hydration and the presence of other molecules. researchgate.net For example, differential scanning calorimetry (DSC) of pure DSPC liposomes shows a pretransition at approximately 51.2°C and a main phase transition at 54.5°C. researchgate.net The addition of molecules like cholesterol can eliminate the pretransition and broaden the main transition. nih.govscilit.com

Table 1: Phase Transition Temperatures of 1,2-Distearoyllecithin (DSPC)

| Phase Transition | Abbreviation | Approximate Temperature (°C) | Description |

|---|---|---|---|

| Pretransition | Tₚ | 51.2 | Transition from lamellar gel (Lβ') to ripple gel (Pβ') phase. researchgate.net |

| Main Transition | Tₘ | 54.5 - 55 | Transition from ripple gel (Pβ') to liquid-crystalline (Lα) phase. crodapharma.comresearchgate.net |

Lipid Domain Formation and Heterogeneity

In multi-component lipid membranes containing DSPC, lateral heterogeneity can arise from the coexistence of different lipid phases, leading to the formation of distinct domains. core.ac.ukcore.ac.uk This phase separation is driven by the differential miscibility of the lipid components.

When DSPC is mixed with a lipid that has a lower transition temperature, such as 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC), a broad temperature range exists where a DSPC-rich, ordered gel phase coexists with a DMPC-rich, disordered fluid phase. nih.govcore.ac.uk This coexistence can be visualized using techniques like atomic force microscopy (AFM), which has shown that the formation of fluid-phase domains can be directed by the ripple structure of the ordered phase, leading to anisotropic, straight-edged domains. core.ac.uk

The formation of these domains is a critical area of research, as similar heterogeneity in the form of "lipid rafts" is thought to exist in biological membranes and play a role in processes like cell signaling. nih.govmpg.de In ternary mixtures of DSPC, a low-Tₘ lipid like 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC), and cholesterol, complex phase diagrams emerge with regions of liquid-ordered (Lo) and liquid-disordered (Ld) phase coexistence. nih.govnih.gov The Lo phase is enriched in the saturated lipid (DSPC) and cholesterol, exhibiting high chain order but high lateral mobility, while the Ld phase is enriched in the unsaturated lipid and is more fluid-like. nih.gov The presence and characteristics of these domains are highly sensitive to the precise lipid composition and temperature. core.ac.uknih.gov

Influence of Chain Length and Saturation on Membrane Fluidity

The fluidity of a lipid membrane is fundamentally governed by the chemical structure of its constituent phospholipids, particularly the length and degree of saturation of their acyl chains. 1,2-Distearoyllecithin (DSPC), a phosphatidylcholine, features two fully saturated 18-carbon stearoyl chains. This specific structure imparts distinct properties to membranes, rendering them significantly less fluid compared to those composed of lipids with shorter or unsaturated acyl chains.

The length of the acyl chains directly influences the strength of van der Waals interactions between adjacent lipid molecules. Longer chains, such as the C18 chains of DSPC, exhibit greater surface area for these stabilizing interactions, leading to a more ordered and tightly packed membrane structure. wikipedia.org In contrast, lipids with shorter chains, like 1,2-dimyristoylphosphatidylcholine (DMPC) with its C14 chains, have weaker inter-chain attractions. This difference is reflected in their main phase transition temperatures (T(m)), the temperature at which the membrane transitions from a rigid, ordered gel state (L({\beta'})) to a disordered, fluid liquid-crystalline state (L(_{\alpha})). DSPC has a high T(_m) of approximately 55°C, meaning it exists in a highly ordered gel phase at physiological temperatures. acs.org DMPC, with its shorter chains, has a much lower T(_m) of 24°C.

Saturation plays an equally critical role. The stearoyl chains of DSPC are fully saturated, allowing them to adopt a straight, all-trans conformation that facilitates tight packing. wikipedia.org Unsaturated fatty acids, conversely, contain one or more carbon-carbon double bonds, which introduce rigid "kinks" into the acyl chains. These kinks disrupt the uniform packing of the lipids, increasing the average distance between molecules and thereby enhancing membrane fluidity. wikipedia.org For example, 1,2-dioleoylphosphatidylcholine (DOPC), which also has C18 chains but with one double bond in each, has a T(_m) of -18°C, existing in a fluid state under a wide range of conditions. nih.gov

Studies comparing binary mixtures of lipids with different chain lengths, such as DMPC and DSPC, reveal that the resulting membrane properties are not simple averages of the individual components. Surprisingly, at a constant relative temperature above their respective T(_m), mixed DMPC/DSPC bilayers are softer and more dynamic than either of the single-component membranes. pnas.org This is attributed to non-ideal packing, where the mismatch in chain length leads to an increase in the effective area per lipid, creating a less ordered and more compressible bilayer. pnas.org

Table 1: Comparison of Physical Properties of Saturated Phosphatidylcholines This table provides a comparative view of key biophysical parameters for DSPC and DMPC, highlighting the influence of acyl chain length on membrane characteristics.

| Property | 1,2-Distearoyllecithin (DSPC) | 1,2-Dimyristoylphosphatidylcholine (DMPC) | Reference |

|---|---|---|---|

| Acyl Chain Composition | 18:0 / 18:0 | 14:0 / 14:0 | acs.orgpnas.org |

| Phase Transition Temp (Tm) | ~55 °C | ~24 °C | acs.org |

| Bilayer Thickness (dB) | ~4.7 nm | ~3.9 nm | pnas.org |

| Area per Lipid (AL) in Fluid Phase | ~0.63 nm2 | ~0.61 nm2 | pnas.org |

Molecular Interactions within 1,2-Distearoyllecithin Membranes

The molecular interactions within a DSPC membrane are dominated by strong, attractive van der Waals forces between the long, saturated stearoyl chains. This leads to a highly ordered, condensed packing arrangement, particularly in the gel (L(_{\beta'})) phase. nih.gov In this state, the lipid tails are tilted with respect to the bilayer normal, further maximizing intermolecular contact.

When DSPC is mixed with other lipids, the interactions become more complex. In mixtures with cholesterol, for example, cholesterol's rigid planar structure inserts between the phospholipid molecules. This interaction disrupts the highly cooperative gel-to-liquid crystalline phase transition of pure DSPC. At certain concentrations, cholesterol can induce the formation of a liquid-ordered (L(_o)) phase, which is characterized by the high conformational order of a gel phase but with the high lateral mobility of a liquid phase. nih.govbiorxiv.org This modulation of biophysical properties is critical for the function of liposomal drug delivery systems, where cholesterol is often included to enhance membrane rigidity and stability. biorxiv.org

Interactions with other phospholipids are highly dependent on their structure. When DSPC is mixed with a lipid of different chain length, such as DMPC, the mismatch prevents ideal packing. This results in a non-ideal mixing behavior, where the area per lipid in the mixed system is greater than the weighted average of the pure components, leading to a softer, more compressible membrane. pnas.org

Conversely, mixing DSPC with an unsaturated lipid like DOPC can lead to phase separation. nih.gov Due to the significant difference in the preferred packing of the saturated DSPC and the kinked, unsaturated DOPC, the lipids may demix into distinct domains: a DSPC-rich, ordered domain and a DOPC-rich, fluid domain. Differential scanning calorimetry studies on mixtures of DSPC with various free fatty acids have shown that saturated fatty acids like stearic acid preferentially partition into solid-like, ordered domains, whereas cis-unsaturated fatty acids partition into fluid-like domains. nih.gov

The interaction between a DSPC membrane and the surrounding aqueous environment is mediated by the zwitterionic phosphocholine headgroup. This hydrophilic group interacts strongly with water molecules through hydrogen bonding and electrostatic interactions, forming a structured hydration shell at the membrane-water interface. nih.govbiorxiv.org The self-assembly of lipids into a bilayer is a direct consequence of these intricate lipid-water interactions. biorxiv.org

The hydration of a phosphatidylcholine (PC) headgroup occurs in distinct stages. The first and most tightly bound water molecules interact with the negatively charged phosphate (B84403) group. biorxiv.org Molecular dynamics simulations and experimental work suggest that approximately 6-7 water molecules are directly hydrogen-bonded to the phosphocholine moiety, playing a pivotal role in the membrane's properties. biorxiv.org In total, a fully hydrated PC lipid can be associated with about 10-12 water molecules in its first solvation shell. biorxiv.orgbiorxiv.org

The extent of hydration significantly impacts the dynamics and structure of the membrane. Studies on supported lipid bilayers under controlled humidity have shown that as water is removed from the system, the lateral mobility of the lipid molecules decreases dramatically. biorxiv.org A reduction from a fully hydrated state to a dehydrated state can lower the lipid diffusion coefficient by a factor of six. biorxiv.org This demonstrates that the hydration layer acts as a lubricant, facilitating lipid movement. Interestingly, the process is reversible; upon rehydration, the lipid mobility and mobile fraction return to their initial values. biorxiv.org The ordering of the headgroups and the interbilayer water are strongly correlated. nih.gov

Protein-lipid interactions are crucial for a vast array of cellular functions, influencing the structure and activity of membrane proteins. wikipedia.orgembo.org These interactions can range from nonspecific, long-range effects on membrane order to specific, tight binding of lipid molecules to proteins in an "annular lipid shell". wikipedia.org The physical state of the lipid bilayer, as dictated by lipids like DSPC, is a key determinant in these interactions.

Due to its high phase transition temperature, a pure DSPC membrane at physiological temperature is in a thick, rigid, and highly ordered gel state. The insertion of an integral membrane protein into such a bilayer can lead to a significant "hydrophobic mismatch." This occurs when the length of the protein's hydrophobic, membrane-spanning domain does not match the thickness of the bilayer's hydrophobic core. For a thick DSPC bilayer, a protein with a shorter hydrophobic domain would force the surrounding lipids to deform, creating local thinning and packing defects, which is energetically costly.

The physical properties of the DSPC membrane also influence the function of associated proteins. The low fluidity of the gel-phase membrane restricts the lateral diffusion and conformational changes of embedded proteins, which can inhibit their function. mdpi.com Furthermore, the lipid composition of the membrane is a critical factor controlling the local concentration and orientation of molecules that interact with membrane proteins. nih.gov Computational studies and experimental techniques like electron spin resonance are used to probe the specific nature of these interactions, revealing how lipids modulate protein structure and how proteins, in turn, can influence the local lipid environment. wikipedia.orgmdpi.com

1,2 Distearoyllecithin in Model Membrane Systems and Assemblies

Planar Supported Lipid Bilayers (PSLBs)

Planar supported lipid bilayers (PSLBs) are model membranes formed on a solid support, offering a stable platform for studying lipid bilayer properties. psu.edu DSPC is a common component in PSLBs due to its ability to form robust and well-ordered bilayers. biorxiv.org

Research using PSLBs has provided significant insights into the transmembrane movement of lipids, a process known as flip-flop. The kinetics of DSPC flip-flop have been investigated as a function of temperature and lateral surface pressure using techniques like sum-frequency vibrational spectroscopy (SFVS). researchgate.netaiche.orgnih.gov These studies have allowed for a detailed thermodynamic description of the activation process for flip-flop in the gel state of DSPC bilayers. aiche.orgnih.gov For instance, at 40°C and a deposition surface pressure of 30 mN/m, the free energy barrier for DSPC flip-flop was determined to be 105 ± 2 kJ/mol. nih.gov This barrier is composed of significant, yet opposing, entropic and enthalpic contributions. nih.gov

The influence of other molecules, such as cholesterol and stearic acid, on the properties of DSPC-containing PSLBs has also been a subject of investigation. SFVS has been employed to measure the intrinsic rate of DSPC flip-flop in the presence of cholesterol, providing insights into the transition state thermodynamics of this process. nih.gov Furthermore, studies on binary mixtures of stearic acid and DSPC in PSLBs have revealed that stearic acid flip-flops at a much faster rate than DSPC. nih.gov Neutron reflectivity studies on asymmetric DSPC/DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine) bilayers have shown that lipid rearrangement between leaflets is inhibited when one of the leaflets is in the gel phase. ill.eu

The table below summarizes key thermodynamic parameters for DSPC flip-flop in PSLBs.

| Parameter | Value | Conditions | Reference |

| Free Energy of Activation (ΔG‡) | 105 ± 2 kJ/mol | 40°C, 30 mN/m | nih.gov |

| Flip-Flop Half-Time | 26 min | 46.8°C, 18 mN/m | ill.eu |

| Flip-Flop Half-Time | 2.5 hours | 46.8°C, 40 mN/m | ill.eu |

Liposome (B1194612) and Vesicle Systems

Liposomes and vesicles are spherical structures composed of one or more lipid bilayers enclosing an aqueous core. nih.gov They are classified based on their size and lamellarity (number of bilayers). nih.govnih.goveijppr.com DSPC is frequently used in these systems to create stable membranes. biorxiv.org

Unilamellar vesicles consist of a single lipid bilayer and are categorized by size into small unilamellar vesicles (SUVs; <100 nm) and large unilamellar vesicles (LUVs; 100-1000 nm). nih.govresearchgate.netanton-paar.commdpi.com DSPC is often incorporated into these vesicles, sometimes in combination with other lipids like cholesterol, to modulate their properties. liposomes.canih.gov

The physical properties of DSPC-containing vesicles are influenced by factors such as the presence of other lipids. For example, in symmetric model membranes made of DSPC, 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC), and cholesterol, micron-sized domains are formed. mdpi.com The drug release properties from LUVs can also be controlled by varying the drug-to-lipid ratio. For doxorubicin (B1662922) encapsulated in DSPC/cholesterol LUVs, increasing the drug-to-lipid ratio from 0.05 to 0.39 (wt/wt) resulted in a more than six-fold increase in the drug release half-time in vitro. nih.gov Microfluidics has been utilized to produce monodispersed unilamellar liposomes of DSPC and other phospholipids (B1166683) with reproducible sizes under 200 nm. nih.gov

| Vesicle Type | Typical Size Range | Key Characteristics |

| Small Unilamellar Vesicles (SUVs) | 15 - 100 nm | Prepared by sonication; can spontaneously fuse below the lipid's phase transition temperature. anton-paar.comavantiresearch.com |

| Large Unilamellar Vesicles (LUVs) | 100 - 1000 nm | Prepared by methods like extrusion; generally more stable on storage than SUVs. anton-paar.comavantiresearch.com |

Multilamellar vesicles (MLVs) are composed of multiple concentric lipid bilayers, resembling an onion structure. nih.govnih.goveijppr.com These vesicles are typically formed upon hydration of a dry lipid film. liposomes.ca DSPC, often in combination with cholesterol, is used to prepare MLVs for various research applications. liposomes.ca

The formation and stability of MLVs can be influenced by the lipid composition and the surrounding environment. For instance, the presence of "cone-shaped" lipids like dioleoylphosphatidylethanolamine (DOPE) in DSPC/cholesterol mixtures can promote the formation of multilamellar structures even without osmotic stress. liposomes.ca A method for preparing MLVs composed of DSPC and cholesterol (55/45 molar ratio) involves hydrating a thin lipid film with citric acid, followed by pH adjustment to create a transmembrane gradient. liposomes.ca

| Property | Value | Formulation | Reference |

| Size (nm) | 251.5 ± 0.25 | Empty MLV (DSPC/Cholesterol) | liposomes.ca |

| Polydispersity Index (PDI) | 0.49 ± 0.015 | Empty MLV (DSPC/Cholesterol) | liposomes.ca |

| Zeta Potential (mV) | 5.52 ± 0.30 | Empty MLV (DSPC/Cholesterol) | liposomes.ca |

Asymmetric liposomes, which have different lipid compositions in their inner and outer leaflets, are of great interest as they mimic the lipid asymmetry found in biological membranes. mdpi.commdpi.com DSPC is used as a component in the construction of these complex architectures.

One method to create asymmetric vesicles involves the hemifusion of symmetric giant unilamellar vesicles (GUVs) with a supported lipid bilayer. nih.gov In one study, symmetric GUVs containing DSPC, DOPC, 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC), and cholesterol were transformed into asymmetric GUVs by replacing the outer leaflet. nih.gov This allowed for the investigation of domain line tension in a system mimicking the exoplasmic leaflet of the plasma membrane. nih.gov In another example, asymmetric liposomes were developed with an inner layer designed to entrap siRNA and an outer layer composed of DSPC, DOPE, PEG-PE, and cholesterol. mdpi.com

Phospholipid Monolayers at Interfaces

Phospholipid monolayers, formed at interfaces such as the air-water interface, serve as fundamental models for studying the behavior of a single leaflet of a biological membrane. researchgate.net The Langmuir-Blodgett technique is a common method for preparing and studying these monolayers. researchgate.netwikipedia.org

DSPC readily forms stable monolayers at the air-water interface. researchgate.net These monolayers have been extensively studied to understand their thermodynamic and structural properties. researchgate.netresearchgate.net At room temperature, a pure DSPC monolayer exhibits a liquid-condensed (LC) phase due to the strong cohesive interactions between its C18 aliphatic chains. researchgate.net

Neutron reflectivity and Brewster angle microscopy have been used to determine the structure of DSPC monolayers as a function of surface pressure. nih.gov These studies show that the DSPC molecules form a very homogeneous monolayer. nih.gov As the surface pressure increases from 20 to 50 mN/m, the area per DSPC molecule decreases from 49 Ų to 44 Ų. nih.gov Throughout this compression, the alkyl chains remain tilted at about 34 degrees with respect to the surface normal. nih.gov The interaction of DSPC with other molecules in mixed monolayers, such as surfactants or other lipids, has also been investigated to understand how these interactions affect the phase transition temperature and conformational order of the DSPC acyl chains. icm.edu.pl

| Surface Pressure (mN/m) | Area per Molecule (Ų) | Alkyl Chain Tilt (degrees) | Reference |

| 20 | 49 | ~34 | nih.gov |

| 50 | 44 | ~34 | nih.gov |

| Collapse Pressure (~59) | ~40 | - | researchgate.net |

Oil-Water Interface Investigations

The behavior of 1,2-Distearoyllecithin (B46655) (DSPC) at the oil-water interface is fundamental to understanding its role as an emulsifier and a model for biological membranes. Due to its amphiphilic nature, DSPC spontaneously adsorbs at the boundary between oil and aqueous phases, significantly altering the interfacial properties. nih.gov Investigations into these systems reveal complex phase behavior and stabilization mechanisms that are influenced by temperature, the type of oil used, and the physical state of the lipid.

Research using compression techniques to study insoluble monolayers of DSPC spread at an n-heptane/aqueous sodium chloride interface has provided detailed insights into its phase transitions. rsc.org Surface pressure (Π) versus molecular area (A) isotherms demonstrate a distinct, temperature-sensitive phase change. rsc.orguv.es At lower temperatures, the isotherms show a clear transition from a liquid-expanded to a solid-condensed phase, characterized by a plateau region. As the temperature increases, this phase transition becomes less sharp and occurs at higher molecular areas. rsc.org

The nature of the oil phase significantly impacts the behavior of the DSPC monolayer. nih.gov Studies comparing the air/water interface to a 1,2-dichloroethane/water interface found that the surface pressures obtained were much lower at the oil-water interface. nih.gov This difference is attributed to the penetration of oil molecules into the interfacial lipid monolayer. This penetration disrupts the van der Waals interactions between the hydrocarbon chains of the DSPC molecules, leading to a more disordered and expanded liquid-crystalline phase at the oil-water interface compared to the air-water interface. nih.gov

The stability of emulsions formed with DSPC is closely linked to its phase behavior. At room temperature, where DSPC exists in a gel state (Lβ), it strongly favors the formation of stable oil-in-water (O/W) emulsions. nih.gov This is in contrast to phospholipids with unsaturated chains, like dioleoyl phosphatidylcholine (DOPC), which tend to form water-in-oil (W/O) emulsions under similar conditions. nih.gov The stability of DSPC-stabilized O/W emulsions is enhanced by the formation of a multilayered lipid structure around the oil droplets. nih.gov Research indicates that an interfacial film corresponding to at least two phospholipid layers is necessary to ensure robust emulsion stability. nih.gov At elevated temperatures, above its main phase transition temperature, the behavior of DSPC becomes more similar to that of its unsaturated counterparts. nih.gov

Interestingly, studies have shown that over the ranges typically studied, factors such as pH and salt concentration have a minimal effect on the phase changes of DSPC monolayers at the n-heptane/water interface, suggesting that long-range electrostatic interactions in the head-group layer are not the primary drivers of these transitions. rsc.org

Research Findings in Tabular Format

The following tables summarize key quantitative data from investigations of DSPC at oil-water interfaces.

Table 1: Surface Pressure vs. Area Isotherms for 1,2-Distearoyllecithin at the n-Heptane/Aqueous NaCl Interface

This table presents the surface pressure (Π) as a function of the area per molecule (A) at various temperatures, illustrating the phase transition behavior of DSPC. Data is adapted from studies by Yue et al. rsc.org

| Temperature (°C) | Approximate Area at Phase Transition (Ų/molecule) | Surface Pressure at Phase Transition (dyn/cm) |

| 5 | ~50 - 60 | ~10 |

| 10 | ~55 - 65 | ~15 |

| 20 | ~60 - 75 | ~22 |

| 30 | ~70 - 90 | ~28 |

| 40.4 | ~80 - 100 | ~32 |

Table 2: Interfacial Tension of 1,2-Distearoyllecithin at an Oil-Water Interface at Different Temperatures and Concentrations

This table shows the effect of DSPC concentration on the interfacial tension (γ) between an aqueous phase and an oil phase at temperatures below and above the main phase transition temperature (Tm) of the lipid. researchgate.netresearchgate.net

| Temperature | Concentration (mM) | Average Minimum Interfacial Tension (mN/m) |

| Below Tm (e.g., 48°C) | > 0.1 | ~15.3 researchgate.net |

| Above Tm (e.g., 60°C) | > 0.1 | ~15.3 researchgate.net |

Note: The data indicates that for concentrations above 0.1 mM, the minimum interfacial tension for DSPC does not differ significantly when measured above or below its main transition temperature. researchgate.net

Research Applications of 1,2 Distearoyllecithin in Biomedical and Nanomedicine Fields

Advanced Drug Delivery Systems

1,2-Distearoyllecithin (B46655), also known as 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), plays a pivotal role in the formulation of advanced drug delivery systems. Its saturated acyl chains contribute to the formation of rigid and stable lipid bilayers, which are essential for controlling the encapsulation and release of therapeutic agents.

Encapsulation Efficiency and Release Kinetics

The encapsulation efficiency (EE%) of drug carriers is a critical parameter that dictates the amount of therapeutic agent successfully loaded into the carrier. In liposomal formulations, the inclusion of 1,2-Distearoyllecithin often leads to a more rigid and stable bilayer structure, which enhances the retention of encapsulated drugs. mdpi.com The lipid composition is a crucial factor in determining the behavior of liposomes. mdpi.com For instance, liposomes containing lipids with a high main transition temperature (Tm), such as the saturated phospholipid DSPC, result in a more stable bilayer with a greater capacity for retaining the drugs it encapsulates. mdpi.com

The release kinetics of drugs from 1,2-Distearoyllecithin-based carriers can be precisely controlled. By manipulating the lipid composition, such as the ratio of DSPC to cholesterol, sustained and delayed release profiles can be engineered to meet the specific pharmacodynamic requirements of a drug. Liposomes formulated with DSPC have demonstrated slow drug release, with one study showing only 2% release of aquated cisplatin (B142131) after 72 hours at 37°C. researchgate.net The rate of drug release from temperature-sensitive liposomes (TSLs) is also influenced by the encapsulated compound itself, with doxorubicin (B1662922) showing the fastest and highest percentage of release compared to other fluorescent compounds like carboxyfluorescein and calcein. nih.gov

| Lipid Composition | Encapsulation Efficiency (%) | Drug Retention after 48h at 4°C (%) | Drug Retention after 48h at 37°C (%) |

|---|---|---|---|

| DSPC | 2.95 | 87.1 ± 6.8 | 85.2 ± 10.1 |

| DPPC | - | 62.1 ± 8.2 (after 3h) | 60.8 ± 8.9 (after 24h) |

| DMPC | - | 47.3 ± 6.9 (after 15 min) | 53.8 ± 4.3 (after 15 min) |

This table illustrates the superior drug retention of DSPC-based liposomes compared to those formulated with DPPC and DMPC, highlighting the importance of acyl chain length and transition temperature in liposome (B1194612) stability. tandfonline.com

Stability of 1,2-Distearoyllecithin-based Drug Carriers

The stability of drug carriers is paramount for their successful clinical translation. 1,2-Distearoyllecithin contributes significantly to the stability of liposomes and other lipid-based carriers. nih.gov Its long, saturated fatty acid chains lead to higher stability in comparison to other lipids that have unsaturated fatty acid chains. mdpi.com Liposomes with DSPC as the primary bilayer component have been found to be more stable than those containing dipalmitoyl phosphatidylcholine (DPPC) or dilauroyl phosphatidylcholine (DLPC). nih.gov This increased stability is attributed to the higher transition temperature of DSPC, which minimizes the movement of phospholipid tails within the bilayer. nih.gov

The addition of cholesterol to 1,2-Distearoyllecithin dispersions has been shown to have a stabilizing effect on the lamellar phases of liposomes. nih.gov Stable lamellar dispersions were formed in propylene (B89431) glycol solutions with the addition of equimolar amounts of cholesterol to DSPC dispersions. nih.gov The stability of these drug carriers can also be enhanced by the inclusion of a second hydrophilic surfactant, which helps to adjust the packing properties of the lecithin (B1663433) at the oil-water interface in lipid emulsions. nih.govresearchgate.net

Targeted Delivery Strategies using 1,2-Distearoyllecithin Formulations

Targeted drug delivery aims to increase the concentration of a therapeutic agent at the site of disease, thereby enhancing efficacy and reducing off-target side effects. rsc.org 1,2-Distearoyllecithin-based formulations can be engineered for targeted delivery through various strategies. One approach involves the surface modification of liposomes with targeting ligands such as antibodies, peptides, or small molecules that recognize and bind to specific receptors overexpressed on diseased cells. nih.govmdpi.com

Another strategy is the development of stimuli-responsive liposomes that release their payload in response to specific physiological cues in the disease microenvironment, such as a lower pH. nih.gov For instance, pH-sensitive liposomes can be designed to release their encapsulated drug in the acidic environment of tumors. nih.gov The inherent stability of 1,2-Distearoyllecithin-containing liposomes provides a robust platform for the incorporation of these targeting moieties and stimuli-responsive components. nih.gov

Co-formulation with Therapeutic Agents

Co-formulation involves the encapsulation of multiple therapeutic agents within a single drug delivery system. This approach can offer synergistic effects and overcome drug resistance. 1,2-Distearoyllecithin-based carriers are well-suited for the co-formulation of various drugs due to their ability to encapsulate both hydrophilic and hydrophobic molecules. nih.gov Hydrophilic drugs can be loaded into the aqueous core of liposomes, while hydrophobic drugs can be incorporated into the lipid bilayer. nih.gov

The stable nature of 1,2-Distearoyllecithin-containing bilayers ensures the effective retention of co-formulated drugs until they reach the target site. mdpi.com The ability to precisely control the release kinetics of these carriers further allows for the sequential or simultaneous release of multiple drugs, which can be advantageous for combination therapies.

Nanotechnology and Nanocarrier Development

The field of nanotechnology has opened up new avenues for the development of highly sophisticated drug delivery systems. 1,2-Distearoyllecithin is a key building block in the design and engineering of these nanoscale lipid systems, which include liposomes, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs).

Design and Engineering of Nanoscale Lipid Systems

The design of nanoscale lipid systems involves the careful selection of lipids and other components to achieve desired physicochemical properties, such as particle size, surface charge, and drug loading capacity. mdpi.com 1,2-Distearoyllecithin, with its high phase transition temperature, is often used to create more rigid and stable nanoparticles. mdpi.com The incorporation of 1,2-Distearoyllecithin into lipid nanoparticles can influence their structure and, consequently, their therapeutic potency. nih.gov

Microfluidic-based manufacturing techniques have emerged as a promising method for the reproducible and scalable production of liposomes. kent.ac.uk These techniques allow for precise control over particle size and drug encapsulation in a single, rapid step. kent.ac.ukaip.org The choice of lipid composition, including the ratio of 1,2-Distearoyllecithin to other lipids like 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC), is a critical parameter that affects the size and stability of the resulting hybrid nanosystems. mdpi.com

| Lipid Composition (DSPC:DOPC) | Lipid to Polymer Ratio | Hydrodynamic Radius (nm) |

|---|---|---|

| DSPC | 9:1 | ~150 |

| DSPC:DOPC (9:1) | 9:1 | ~160 |

| DSPC | 7:3 | ~180 |

| DSPC:DOPC (9:1) | 7:3 | ~170 |

This table shows that the lipid composition and the ratio of lipid to polymer can influence the size of hybrid nanoparticles, which is a critical factor in their design for drug delivery applications. mdpi.com

Integration of 1,2-Distearoyllecithin in Complex Nanostructures

1,2-Distearoyllecithin, also known as 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), is a fundamental component in the construction of various complex nanostructures due to its unique physicochemical properties. As a phospholipid with two saturated 18-carbon stearic acid chains, DSPC is integral to forming stable and rigid lipid bilayers, which are the foundational framework of delivery vehicles like liposomes and lipid nanoparticles (LNPs). chemicalbook.compolysciences.com

The integration of DSPC into these nanostructures is primarily dictated by its high phase transition temperature (Tm) of 55°C. nih.gov Below this temperature, the lipid bilayer exists in a tightly packed, ordered gel phase, which significantly reduces the membrane's permeability and enhances its stability. This characteristic is crucial for preventing the premature leakage of encapsulated therapeutic agents. The rigidity imparted by DSPC helps maintain the structural integrity of nanoparticles during circulation and storage. polysciences.comnih.gov

In the rapidly advancing field of mRNA vaccines, DSPC has been identified as a critical structural lipid in LNP formulations, including those developed for COVID-19 by Pfizer-BioNTech and Moderna. polysciences.comusp.org Within these LNPs, DSPC acts as a stabilizing agent, forming part of the lipid shell that protects the delicate mRNA payload from degradation and facilitates its effective delivery to target cells. polysciences.comusp.org

DSPC is often combined with other lipids to fine-tune the properties of the nanostructure. For instance, cholesterol is frequently incorporated into DSPC-based bilayers to modulate membrane fluidity and further decrease permeability. nih.govnih.gov The combination of DSPC with other phospholipids (B1166683), such as 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), can be used to create temperature-sensitive liposomes, where the release of a drug is triggered at a specific temperature. nih.gov The stability advantage of DSPC over other common phospholipids is a recurring theme in research.

| Primary Phospholipid | Phase Transition Temperature (Tm) | Observed Stability/Drug Release Characteristics | Reference |

|---|---|---|---|

| 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC) | 55°C | High stability, minimal tail movement at body temperature (37°C), leading to very slow drug release (approx. 2% over 72h for cisplatin). nih.govresearchgate.net | nih.govresearchgate.net |

| 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) | 41°C | Less stable at body temperature than DSPC, with significant tail movement and faster drug release (approx. 7% over 72h for cisplatin). nih.govresearchgate.net | nih.govresearchgate.net |

| 1,2-Dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC) | 23°C | Rapid drug release at body temperature (approx. 25% over 72h for cisplatin). researchgate.net | researchgate.net |

Biomedical Engineering Applications

The structural advantages of integrating 1,2-Distearoyllecithin into nanocarriers have led to its widespread application in various areas of biomedical engineering, most notably in drug and gene delivery systems.

Drug Delivery Systems: DSPC-containing liposomes are highly valued for their ability to improve the therapeutic index of encapsulated drugs. Their enhanced stability and low permeability lead to prolonged circulation times and reduced leakage of the drug before reaching the target site. chemicalbook.comresearchgate.net This controlled release mechanism is critical for potent drugs like the chemotherapeutic agent cisplatin. Studies have shown that DSPC-based liposomes exhibit a significantly lower drug release rate compared to liposomes made from lipids with lower transition temperatures, which translates to improved drug accumulation in tumors and enhanced antitumor efficacy. researchgate.net

Furthermore, DSPC-based formulations have been optimized for specific delivery routes. For example, a formulation of DSPC and cholesterol (in a 2:1 molar ratio) was identified as the optimal composition for delivering the antibiotic Rifampicin to the lungs via nebulization, demonstrating high retention of the drug within the vesicles after aerosolization. nih.gov

Gene Delivery: In the realm of gene therapy, derivatives of DSPC are utilized to create sophisticated vectors for delivering genetic material. Cationic liposomes, or lipoplexes, can be formed to carry negatively charged plasmid DNA or mRNA. A notable example involves the use of mannose-poly(ethylene glycol)-DSPE (a derivative of DSPC) in targeted cationic lipoplexes. nih.gov These nanocarriers were designed to deliver plasmids to dendritic cells, which are key to initiating immune responses. The inclusion of the mannose-targeting group facilitated efficient uptake by these specific cells, demonstrating a synergistic effect between the targeted lipid and other fusogenic components to achieve effective gene expression. nih.gov Such non-viral vectors are a central focus of research for developing new vaccines and immunotherapies. nih.govthno.org

mRNA Vaccines: The most prominent and impactful application of DSPC in recent years has been its role in the formulation of mRNA vaccines. polysciences.com It is a key excipient in the lipid nanoparticle (LNP) delivery system that encapsulates the mRNA molecule. usp.org The LNP protects the mRNA from enzymatic degradation in the bloodstream and facilitates its entry into host cells, where the mRNA is then translated into the target antigen, eliciting an immune response. usp.org The stability and structural integrity provided by DSPC are indispensable for the successful storage, distribution, and in vivo function of these vaccines. polysciences.com

| Application Area | Nanostructure Type | Key Components | Function of DSPC | Reference |

|---|---|---|---|---|

| Chemotherapy Delivery | Liposome | DSPC, Cholesterol | Enhances stability and slows the release of aquated cisplatin. researchgate.net | researchgate.net |

| Pulmonary Drug Delivery | Liposome | DSPC, Cholesterol | Provides stability for nebulization and high drug retention for Rifampicin. nih.gov | nih.gov |

| Gene Delivery to Dendritic Cells | Targeted Cationic Lipoplex | Mannose-PEG-DSPE, BCAT, DOPE | Serves as an anchor for the targeting ligand (mannose) and contributes to the lipoplex structure. nih.gov | nih.gov |

| mRNA Vaccines (e.g., COVID-19) | Lipid Nanoparticle (LNP) | DSPC, Ionizable Lipid, Cholesterol, PEG-Lipid | Acts as a structural/stabilizing lipid to protect mRNA and form the nanoparticle. polysciences.comusp.org | polysciences.comusp.org |

Research Methodologies for 1,2 Distearoyllecithin Investigations

Spectroscopic Techniques

Spectroscopic methods are invaluable for examining the molecular characteristics of 1,2-Distearoyllecithin (B46655) in model membrane systems. These techniques probe various aspects of molecular structure, conformation, and dynamics, offering a comprehensive picture of lipid behavior.

Sum-Frequency Vibrational Spectroscopy (SFVS) for Structural Analysis

Sum-Frequency Vibrational Spectroscopy (SFVS), also known as Sum-Frequency Generation (SFG) spectroscopy, is a surface-specific nonlinear optical technique that provides detailed information about the structure and orientation of molecules at interfaces. researchgate.net Due to its intrinsic sensitivity to symmetry, SFVS is an ideal tool for studying the asymmetric nature of lipid bilayers. researchgate.net

In the context of 1,2-Distearoyllecithin, SFVS has been instrumental in characterizing the phase behavior of planar supported lipid bilayers (PSLBs). nih.gov By analyzing the vibrational spectra of the methyl (CH₃) and methylene (B1212753) (CH₂) groups of the stearoyl chains, researchers can determine the conformational order and orientation of the DSPC molecules. For instance, changes in the intensity of the CH₃ symmetric stretch at approximately 2875 cm⁻¹ can be monitored to track processes like the transbilayer movement, or "flip-flop," of DSPC molecules between the two leaflets of a bilayer. researchgate.net

One powerful application of SFVS is the direct measurement of lipid flip-flop kinetics. By preparing asymmetric bilayers with DSPC in one leaflet and its deuterated counterpart (DSPC-d83) in the other, the decay of the SFVS signal from the CH₃ groups over time can be used to calculate the rate of transmembrane movement. researchgate.net Such studies have determined the high activation energy for DSPC flip-flop, indicating it is a slow process at physiological temperatures but increases significantly near the main phase transition temperature. researchgate.net

Furthermore, SFVS can elucidate the effects of other molecules, such as cholesterol, on the organization of DSPC bilayers. The technique can detect the asymmetric distribution of phase-segregated domains, providing evidence for the formation of lipid rafts and how their distribution is influenced by cholesterol concentration and temperature. nih.gov The polarization dependence of the SFVS signal can also be used to determine the tilt angle of the phospholipid acyl chains, offering a more complete picture of the membrane's structural organization. nih.gov

| SFVS Application | Information Obtained | Key Vibrational Mode |

| Phase Behavior Analysis | Phase segregation, domain distribution, effect of cholesterol. nih.gov | CH₃ and CH₂ stretching modes |

| Transmembrane Dynamics | Direct measurement of lipid flip-flop rate, activation energy. researchgate.net | CH₃ symmetric stretch (~2875 cm⁻¹) |

| Molecular Orientation | Acyl chain tilt angle and conformational order. nih.govnih.gov | Polarization-dependent CH₃ and CH₂ modes |

| Interfacial Water Structure | Ordering of water molecules at the lipid headgroup interface. nih.gov | OH stretching modes of water |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique that provides atomic-level information on the structure, dynamics, and interactions of molecules. For studying 1,2-Distearoyllecithin in a bilayer environment, solid-state NMR is the predominant method, as the slow tumbling of lipids in membranes would result in prohibitively broad signals in conventional solution NMR. researchgate.netmdpi.com

Different nuclei within the DSPC molecule can be probed to gain specific conformational and dynamic insights:

²H NMR: Deuterium (²H) NMR, typically involving selectively deuterated DSPC molecules, is the gold standard for characterizing the order and dynamics of the acyl chains. mdpi.com The quadrupolar splitting observed in ²H NMR spectra is directly related to the order parameter (S_CD) of the C-²H bond, which reflects the motional freedom of the acyl chain segments. By measuring the order parameters along the stearoyl chains, a detailed profile of membrane fluidity and molecular packing can be constructed.

¹³C NMR: Carbon-13 NMR provides detailed information about the conformation of the glycerol (B35011) backbone and the choline (B1196258) headgroup of DSPC. nih.gov By measuring ¹³C chemical shifts and dipolar couplings (such as ¹³C-¹H and ¹³C-³¹P), specific torsion angles within the molecule can be determined. nih.govfrontiersin.org Techniques like Magic Angle Spinning (MAS) are often employed to average out anisotropic interactions and obtain high-resolution spectra from unoriented bilayer samples. researchgate.netnih.gov

Together, these solid-state NMR approaches provide a comprehensive understanding of the conformational state and motional dynamics of DSPC across different timescales, from fast local fluctuations to slower collective motions of the bilayer. nih.gov

| NMR Nucleus | Primary Target | Information Gained |

| ³¹P | Phosphate (B84403) Headgroup | Headgroup dynamics, lipid phase (lamellar, hexagonal), interactions. nih.govmdpi.com |

| ²H | Acyl Chains (Deuterated) | Acyl chain order parameter, membrane fluidity, molecular packing. nih.govmdpi.com |

| ¹³C | Glycerol Backbone, Headgroup | Torsion angles, detailed molecular conformation. nih.govfrontiersin.org |

Fourier Transform Infrared (FTIR) Spectroscopy for Molecular Order

Fourier Transform Infrared (FTIR) spectroscopy is a vibrational spectroscopy technique that probes the absorption of infrared radiation by molecular bonds. It is highly sensitive to the conformational state of molecules and is widely used to study the molecular order and phase transitions of lipids like 1,2-Distearoyllecithin. nih.govnih.gov

The primary focus of FTIR studies on DSPC membranes is often the analysis of the methylene (CH₂) stretching vibrations of the long stearoyl acyl chains. researchgate.net The frequency and bandwidth of these vibrational modes are sensitive indicators of the chain conformation and packing density:

Symmetric (νs) and Antisymmetric (νas) CH₂ Stretching Modes: These peaks, located at approximately 2850 cm⁻¹ and 2920 cm⁻¹, respectively, are particularly informative. nih.gov In the highly ordered gel phase (Lβ'), the acyl chains are predominantly in an all-trans conformation, leading to tight packing. This results in lower vibrational frequencies for these modes. Upon heating through the main phase transition to the disordered liquid-crystalline phase (Lα), the introduction of gauche conformers increases the motional freedom and decreases the packing density of the chains. This change is observed as a distinct shift of the CH₂ stretching peaks to higher frequencies (higher wavenumbers). researchgate.net

By monitoring the position of these peaks as a function of temperature, the main phase transition temperature (Tm) of DSPC can be accurately determined. nih.gov

Other vibrational modes in the FTIR spectrum of DSPC also provide valuable structural information:

Carbonyl (C=O) Stretching Mode: Located around 1730-1740 cm⁻¹, this mode is sensitive to the hydration state and hydrogen bonding environment of the glycerol backbone region. frontiersin.org

Phosphate (PO₂⁻) Asymmetric Stretching Mode: This vibration, found near 1220-1250 cm⁻¹, provides insights into the hydration and interactions of the phosphate headgroup. frontiersin.org

A common and powerful implementation of this technique is Attenuated Total Reflectance (ATR)-FTIR. rsc.org In ATR-FTIR, the sample is placed in direct contact with a high-refractive-index crystal. An infrared beam is passed through the crystal in such a way that it undergoes total internal reflection at the crystal-sample interface, creating an evanescent wave that penetrates a short distance into the sample. wikipedia.orgyoutube.com This makes ATR-FTIR a surface-sensitive technique, ideal for studying thin lipid films and supported lipid bilayers with minimal sample preparation. nih.gov

| FTIR Vibrational Mode | Wavenumber (cm⁻¹) | Structural Information |

| Antisymmetric CH₂ Stretch | ~2920 | Acyl chain order, packing, phase transitions. researchgate.netnih.gov |

| Symmetric CH₂ Stretch | ~2850 | Acyl chain order, packing, phase transitions. researchgate.netnih.gov |

| Ester C=O Stretch | ~1735 | Hydration and H-bonding at the glycerol region. frontiersin.org |

| Asymmetric PO₂⁻ Stretch | ~1230 | Hydration and interactions of the phosphate headgroup. frontiersin.org |

Fluorescence Spectroscopy for Membrane Organization

Fluorescence spectroscopy is a highly sensitive technique used to investigate the organization and dynamics of lipid membranes. nih.gov This methodology typically involves incorporating extrinsic fluorescent probes into the DSPC bilayer. The spectral properties of these probes are sensitive to the local environment, providing information on membrane properties such as polarity, fluidity, and the presence of distinct lipid domains. nih.gov

Several fluorescence-based approaches are used to study DSPC membrane organization:

Environment-Sensitive Probes (e.g., Laurdan): Laurdan is a fluorescent molecule whose emission spectrum is highly sensitive to the polarity of its surroundings, which correlates with the degree of water penetration into the bilayer. nih.govnih.gov In the ordered gel phase of DSPC, where lipid packing is tight and water penetration is low, Laurdan exhibits an emission maximum at shorter wavelengths (blue-shifted). In the more disordered liquid-crystalline phase, increased water penetration into the bilayer results in a red-shifted emission spectrum. researchgate.net This spectral shift is quantified by the Generalized Polarization (GP) value. A high GP value is indicative of a highly ordered, gel-like environment, while a low GP value signifies a disordered, fluid-like environment. nih.govresearchgate.net

Fluorescence Anisotropy: This measurement provides information on the rotational mobility of a fluorescent probe within the membrane, which is related to the local microviscosity or "fluidity." nih.gov By measuring the polarization of the emitted light relative to the polarized excitation light, the extent of rotational diffusion during the fluorescence lifetime can be determined. In the rigid gel phase of DSPC, probe rotation is restricted, leading to high anisotropy values. In the fluid phase, faster rotation results in lower anisotropy. researchgate.net

Fluorescence Resonance Energy Transfer (FRET): FRET is a distance-dependent interaction between two different fluorophores (a donor and an acceptor), acting as a "spectroscopic ruler" on the 1-10 nm scale. researchgate.netfrontiersin.org By labeling different lipid populations with donor and acceptor probes, FRET can be used to study the lateral organization of lipids, including the detection and characterization of nanoscopic lipid domains (rafts). nih.gov The efficiency of energy transfer provides information about the proximity of the probes and can indicate whether certain lipids preferentially associate or segregate within the membrane. researchgate.net

Fluorescence Recovery After Photobleaching (FRAP): FRAP is a microscopy-based technique used to measure the lateral diffusion of fluorescently labeled molecules within a membrane. nih.govwikipedia.org A small region of the membrane is irreversibly photobleached with a high-intensity laser pulse, and the rate at which fluorescence recovers in this region due to the diffusion of surrounding unbleached probes is monitored. youtube.comfluorofinder.com FRAP experiments on DSPC-containing bilayers can quantify how lipid mobility is affected by the physical state (gel vs. fluid) and the presence of domain structures. osti.gov

| Technique | Probe Example | Principle | Information Gained |

| Spectral Shift Analysis | Laurdan | Solvatochromic shift sensitive to local polarity/hydration. nih.govnih.gov | Lipid packing order, phase transitions (via GP value). researchgate.netresearchgate.net |

| Fluorescence Anisotropy | DPH | Measures rotational mobility of the probe. researchgate.net | Membrane fluidity, microviscosity. nih.gov |

| FRET | NBD-PE (Donor), Rhodamine-PE (Acceptor) | Non-radiative energy transfer between probes over short distances. researchgate.net | Lipid-lipid proximity, domain formation, lateral organization. frontiersin.orgnih.gov |

| FRAP | NBD-PC | Measures lateral diffusion of probes into a photobleached area. wikipedia.org | Lipid lateral mobility, diffusion coefficients, mobile fraction. youtube.comosti.gov |

Microscopic Techniques

Microscopic techniques provide direct visualization of the surface and structural characteristics of 1,2-Distearoyllecithin assemblies, offering spatial information that complements the ensemble-averaged data from spectroscopic methods.

Atomic Force Microscopy (AFM) for Surface Morphology and Reorganization

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that allows for the imaging of surfaces at the nanometer scale. It is particularly well-suited for studying supported lipid bilayers (SLBs), including those containing 1,2-Distearoyllecithin, under near-physiological aqueous conditions. AFM does not require staining or labeling and can provide three-dimensional topographical images of the membrane surface.

In the study of DSPC, AFM is used to directly visualize the morphology of lipid domains. When DSPC is part of a mixed-lipid bilayer that undergoes phase separation, AFM can distinguish between the tightly packed, ordered gel-phase domains formed by DSPC and the surrounding, more fluid, liquid-disordered phase. The gel-phase domains typically appear as elevated plateaus in AFM topographs due to the increased thickness of the bilayer in the ordered state, where the saturated acyl chains are more extended compared to the disordered chains of unsaturated lipids.

AFM can provide quantitative data on:

Domain size and shape: The lateral dimensions and morphology of DSPC-rich domains can be precisely measured.

Domain height: The height difference between the gel and fluid phases provides information on the degree of molecular order and chain tilt within the domains.

Surface roughness: The texture of the domain surfaces can be analyzed.

Furthermore, time-lapse AFM imaging allows for the study of dynamic processes in the membrane. This includes the nucleation and growth of domains during phase transitions, the reorganization of domains in response to changes in temperature or composition, and the interactions of proteins or peptides with specific lipid phases. By tracking changes in the surface morphology over time, AFM provides direct insights into the kinetics of membrane reorganization. For example, it has been used to observe the redistribution of DSPC domains between the two leaflets of a supported bilayer, providing visual evidence for lipid flip-flop and the evolution toward a stable, asymmetric membrane state.

| AFM Measurement | Parameter | Information Obtained |

| Topography Imaging | Height difference between phases | Identification of gel (DSPC-rich) and fluid domains, bilayer thickness. |

| Lateral dimensions | Size, shape, and area fraction of lipid domains. | |

| Time-Lapse Imaging | Domain evolution over time | Dynamics of domain formation, growth, and reorganization. |

| Force Spectroscopy | Tip-sample interaction forces | Mechanical properties of the membrane, such as stiffness and puncture force. |

Fluorescence Microscopy for Lipid Distribution

Fluorescence microscopy is a powerful technique for visualizing the spatial distribution of lipids within model membrane systems. In studies involving 1,2-Distearoyllecithin (DSPC), this method allows for the direct observation of phase separation and domain formation in mixed lipid bilayers. By incorporating fluorescent probes that exhibit preferential partitioning between different lipid phases, researchers can distinguish between ordered and disordered domains.

For instance, in giant unilamellar vesicles (GUVs) composed of ternary lipid mixtures, fluorescent probes can reveal the coexistence of liquid-ordered (Lo) and liquid-disordered (Ld) phases. nih.gov Probes such as DiI-C20 and Bodipy-PC are used to differentially label these phases, allowing for their visualization via confocal microscopy. ynu.edu.cn Three-dimensional reconstructions from confocal z-scans can even reveal the morphology of these domains on the vesicle surface. ynu.edu.cn The choice of fluorescent probe is critical, as its molecular structure governs its partitioning behavior. nih.gov This technique is instrumental in understanding how lipids like 1,2-Distearoyllecithin organize within a heterogeneous membrane environment.

Calorimetric Techniques

Differential Scanning Calorimetry (DSC) for Thermotropic Properties

Differential Scanning Calorimetry (DSC) is a fundamental technique for characterizing the thermotropic phase behavior of lipids like 1,2-Distearoyllecithin. DSC measures the heat flow associated with thermal transitions in a material as a function of temperature. For phospholipids (B1166683), this allows for the precise determination of the temperature and enthalpy of phase transitions, such as the main gel-to-liquid crystalline phase transition (Tm).

High-sensitivity DSC has been employed to study the interaction of cholesterol with 1,2-Distearoyllecithin. nih.gov The incorporation of cholesterol into a distearoylphosphatidylcholine bilayer significantly alters its thermotropic properties. At lower concentrations, cholesterol can induce bimodal endotherms, while at higher concentrations, a single unimodal endotherm is typically observed. nih.gov These findings indicate that cholesterol's miscibility and interaction with the phospholipid bilayer depend on the lipid's headgroup structure, hydrocarbon chains, temperature, and the phase state of the bilayer. nih.gov The main phase transition of bilayers can present as superimposed sharp and broad components, which correspond to the melting of sterol-poor and sterol-rich domains, respectively. researchgate.net

Table 1: Representative DSC Data for Phospholipid Phase Transitions

| Parameter | Description | Typical Value/Observation |

|---|---|---|

| Transition Temperature (Tm) | The temperature at which the lipid transitions from a gel phase to a liquid-crystalline phase. | Varies depending on the specific phospholipid and experimental conditions. |

| Enthalpy (ΔH) | The amount of heat absorbed during the phase transition. | Decreases to zero at high sterol concentrations (20-30 mol%). researchgate.net |

| Peak Shape | Can be sharp, broad, or show multiple components, indicating the cooperativity of the transition and the presence of different lipid domains. | Bimodal at low cholesterol concentrations, unimodal at higher concentrations. nih.gov |

Quick-Freeze Differential Scanning Calorimetry for Fluid Membranes

Quick-Freeze Differential Scanning Calorimetry (QF-DSC) is an advanced technique that provides new insights into the organization of lipids in biological membranes. nih.gov This method involves the rapid freezing of samples before the DSC analysis, which helps to preserve the lipid organization present in the fluid state. nih.gov

The application of QF-DSC to membranes with mixed lipid compositions supports the existence of non-random lipid distributions, or domains, within fluid bilayers. nih.gov This technique is particularly valuable for studying mammalian membranes, which have high cholesterol content and are often not amenable to conventional DSC analysis. nih.gov QF-DSC has been used to assess lipid gel phase transitions in microsomal membranes, enhancing the detection of these transitions. nih.gov For whole membranes, a phase transition enthalpy of 114 J/g and an onset temperature of 29.8°C have been recorded, while isolated lipids from these membranes showed values of 370 J/g and 19.9°C. nih.gov 1,2-distearoyllecithin is among the substances that can be effectively studied using this approach. nih.gov

Langmuir Balance and Interface Studies